Product packaging for Methyl 2-(methylamino)isonicotinate(Cat. No.:)

Methyl 2-(methylamino)isonicotinate

Cat. No.: B12851360
M. Wt: 166.18 g/mol
InChI Key: NOJDCGOBIAEUSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 2-(methylamino)isonicotinate is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol . As a methyl ester derivative of an isonicotinic acid, this compound features a pyridine ring substituted with both a methyl ester and a methylamino group, making it a versatile building block in organic synthesis and medicinal chemistry research. The structural motif of substituted isonicotinates is of significant interest in pharmaceutical development, particularly in the design of novel therapeutic agents . Compounds based on the isonicotinic acid scaffold have been extensively explored for various applications, including as antitubercular agents . Researchers may utilize this compound as a key intermediate in the synthesis of more complex molecules for biological screening or as a precursor in the development of ligands for pharmaceutical targets. Its structure suggests potential for investigation in several research areas, pending further scientific exploration. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O2 B12851360 Methyl 2-(methylamino)isonicotinate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

methyl 2-(methylamino)pyridine-4-carboxylate

InChI

InChI=1S/C8H10N2O2/c1-9-7-5-6(3-4-10-7)8(11)12-2/h3-5H,1-2H3,(H,9,10)

InChI Key

NOJDCGOBIAEUSN-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CC(=C1)C(=O)OC

Origin of Product

United States

Synthetic Methodologies and Strategies for Methyl 2 Methylamino Isonicotinate and Its Derivatives

Direct Synthesis Approaches to Methyl 2-(methylamino)isonicotinate

Direct synthesis methodologies for this compound aim to construct the target molecule in a highly efficient manner, often by forming the key C-N bond at the C2 position of the isonicotinate (B8489971) framework. These approaches can be broadly categorized into multicomponent reactions and precursor-based syntheses.

Multicomponent Reaction Protocols for this compound Formation

Multicomponent reactions (MCRs) offer a powerful and atom-economical approach for the synthesis of complex molecules from three or more starting materials in a single step. While specific MCRs leading directly to this compound are not extensively documented in the literature, the principles of MCRs can be applied to the synthesis of related substituted pyridines.

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates and improving yields in a variety of organic transformations. This technology can be particularly effective for the synthesis of heterocyclic compounds like substituted pyridines. The application of microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to cleaner reaction profiles with fewer side products.

The development of solvent-free reaction conditions is a key goal in green chemistry, aiming to reduce the environmental impact of chemical processes. For the synthesis of substituted pyridines, solvent-free approaches, often in conjunction with microwave assistance, can provide an efficient and environmentally benign alternative to traditional solvent-based methods. These reactions are typically carried out by grinding the reactants together or by heating them in the absence of a solvent.

Precursor-Based Synthetic Routes to this compound

Precursor-based synthetic routes involve the modification of a pre-existing isonicotinate or a related pyridine (B92270) scaffold. These methods are often more traditional and rely on well-established named reactions and functional group transformations.

One of the most straightforward methods for the synthesis of this compound is the direct methylation of its primary amine precursor, methyl 2-aminoisonicotinate. This transformation can be achieved using various methylating agents. A common approach involves the use of a methyl halide, such as methyl iodide, in the presence of a base to deprotonate the amino group. The reaction conditions can be tailored to favor mono-methylation and minimize the formation of the dimethylated product.

Another approach for the methylation of methyl 2-aminoisonicotinate is through reductive amination. This involves the reaction of the primary amine with an aldehyde, such as formaldehyde, to form an intermediate imine or aminal, which is then reduced in situ to the corresponding methylamino derivative.

PrecursorReagentsProductReference
Methyl 2-aminoisonicotinateMethyl iodide, BaseThis compound
Methyl 2-aminoisonicotinateFormaldehyde, Reducing agentThis compound

The synthesis of this compound can also be achieved by introducing the methylamino group onto a pre-existing methyl isonicotinate scaffold that has a suitable leaving group at the 2-position. A common precursor for this type of reaction is a 2-halopyridine derivative, such as methyl 2-chloroisonicotinate.

The nucleophilic aromatic substitution (SNAr) reaction between methyl 2-chloroisonicotinate and methylamine (B109427) is a widely used method. This reaction is typically carried out in a polar solvent and may be facilitated by the use of a base to neutralize the hydrogen chloride that is formed as a byproduct. The reactivity of the 2-halopyridine is enhanced by the electron-withdrawing nature of the ester group at the 4-position.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide an alternative and often more versatile method for the formation of the C-N bond. This reaction involves the coupling of a 2-halopyridine with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. This method is particularly useful for the synthesis of a wide range of substituted amino-pyridines and can often be carried out under milder conditions than traditional SNAr reactions.

PrecursorReagentsReaction TypeProductReference
Methyl 2-chloroisonicotinateMethylamineNucleophilic Aromatic SubstitutionThis compound
Methyl 2-chloroisonicotinateMethylamine, Palladium catalyst, Ligand, BaseBuchwald-Hartwig AminationThis compound

Advanced Derivatization Techniques for this compound Analogs

The functional handles of this compound allow for a multitude of derivatization reactions, enabling the synthesis of a diverse library of analogs with tailored properties.

Esterification Reactions for Carboxylate Modification

The ester group in this compound is a key site for modification. While the compound itself is a methyl ester, the parent carboxylic acid, 2-(methylamino)isonicotinic acid, can be esterified under acidic conditions to yield a variety of ester derivatives. The classic Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common method. For instance, the esterification of the related 6-methyl-2-(methylamino)nicotinic acid with methanol (B129727) and an acid catalyst proceeds with a yield of approximately 75%. acs.org Similarly, isonicotinic acid can be converted to its methyl ester in high yield. researchgate.net

A direct esterification of 2-(methylamino)isonicotinic acid would follow a similar protocol. The reaction is typically carried out by refluxing the acid in the desired alcohol, which often serves as the solvent, with a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). This method allows for the synthesis of a range of alkyl esters, thereby modifying the steric and electronic properties of the molecule.

Table 1: Representative Esterification of Isonicotinic Acid Derivatives

Starting MaterialReagentCatalystConditionsProductYieldReference
Isonicotinic acidMethanolSulfuric acidRefluxMethyl isonicotinate80% rsc.org
6-Methyl-2-(methylamino)nicotinic acidMethanolH⁺Reflux in anhydrous alcoholMethyl 6-methyl-2-(methylamino)nicotinate~75% acs.org

Alkylation and Acylation of Amine Functionalities

The secondary amine in this compound is a nucleophilic center that readily undergoes alkylation and acylation. These reactions are crucial for introducing a wide variety of substituents, which can significantly impact the biological activity of the resulting compounds.

Alkylation: N-alkylation can be achieved by reacting the amine with alkyl halides. To control the extent of alkylation and avoid the formation of quaternary ammonium (B1175870) salts, the reaction is often carried out in the presence of a base to neutralize the hydrogen halide byproduct. askthenerd.comresearchgate.net For instance, N-alkylation of amines can be performed using alkyl halides with a base like potassium carbonate in a solvent such as acetonitrile (B52724) at room temperature. researchgate.net Another approach involves the initial protection of the amine, for example as a trifluoroacetyl derivative, followed by methylation with methyl iodide and subsequent deprotection. researchgate.net

Acylation: The methylamino group can be acylated to form amides using acylating agents like acyl chlorides or acid anhydrides. vulcanchem.comarkat-usa.org These reactions are typically performed in the presence of a base, such as triethylamine (B128534) or pyridine, to scavenge the acid generated. The resulting N-acyl derivatives often exhibit altered chemical and biological properties. For example, the acylation of cyclic ureas with various acyl chlorides in the presence of triethylamine proceeds in high yields. arkat-usa.org

Table 2: General Conditions for N-Alkylation and N-Acylation of Amines

TransformationReagentsBaseSolventGeneral ConditionsReference
N-AlkylationAlkyl halideK₂CO₃AcetonitrileRoom Temperature researchgate.net
N-AcylationAcyl chlorideTriethylamineDichloromethaneRoom Temperature arkat-usa.org

Silylation Methods for Chromatographic Analysis Enhancements

For analytical purposes, particularly for gas chromatography-mass spectrometry (GC-MS), polar functional groups like the secondary amine in this compound can be derivatized to increase their volatility and thermal stability. nih.gov Silylation is a common derivatization technique where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. nih.govgcms.cz

This is typically achieved by treating the analyte with a silylating reagent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often in the presence of a catalyst like trimethylchlorosilane (TMCS) and a solvent like pyridine. mdpi.comtcichemicals.com The reaction involves incubating the sample with the reagent mixture at a slightly elevated temperature (e.g., 30-60 °C) to ensure complete derivatization. mdpi.comtcichemicals.com The resulting TMS derivative is more volatile and provides better chromatographic peak shape, facilitating its analysis by GC-MS. gcms.cz

Halogenation of Aromatic Ring Systems

The pyridine ring of this compound is an aromatic system that can undergo electrophilic halogenation. The position of halogenation is directed by the existing substituents. The methylamino group at the 2-position is an activating, ortho-, para-directing group, while the ester at the 4-position is a deactivating, meta-directing group. Therefore, halogenation is expected to occur at the positions ortho or para to the amino group, which are positions 3 and 5.

Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are commonly used for the regioselective halogenation of aromatic and heteroaromatic compounds. For example, the bromination of 2-aminopyridines can be achieved with high regioselectivity at the 5-position using NBS in the presence of a catalyst like sulfonic-acid-functionalized silica (B1680970). researchgate.net The reaction conditions are typically mild, often proceeding at room temperature. researchgate.net The introduction of a halogen atom provides a handle for further functionalization through cross-coupling reactions.

Radiochemical Derivatization and Radiolabeling Strategies

For applications in molecular imaging, such as Positron Emission Tomography (PET), it is essential to label the molecule with a positron-emitting radionuclide like fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C). nih.gov Direct labeling of a molecule like this compound can be challenging due to the harsh conditions often required. nih.govmdpi.com

A more common and milder approach is the use of a radiolabeled prosthetic group. For instance, ¹⁸F-labeled nicotinic acid derivatives, such as 6-[¹⁸F]fluoronicotinic acid-2,3,5,6-tetrafluorophenyl ester ([¹⁸F]F-Py-TFP), have been developed for the efficient labeling of biomolecules. acs.orgnih.gov This strategy involves a two-step process: first, the synthesis of the radiolabeled prosthetic group, and second, its conjugation to the molecule of interest. In the case of this compound, the amino group could be acylated with a pre-labeled nicotinic acid derivative, or the parent 2-amino isonicotinic acid could be coupled with a radiolabeled amine. This indirect labeling method allows for the introduction of the radiolabel under milder conditions, preserving the integrity of the target molecule. nih.govmdpi.com

Strategic Design of this compound as a Building Block in Complex Chemical Syntheses

The structure of this compound makes it a valuable building block for the synthesis of more complex and often biologically active molecules. vapourtec.com Its utility stems from the ability to sequentially or selectively functionalize its different reactive sites.

For example, in the synthesis of complex heterocyclic systems, a substituted pyridine ring serves as a core scaffold. The amino and ester functionalities of this compound can be used to build larger structures through amide bond formation, cross-coupling reactions, or other carbon-carbon and carbon-heteroatom bond-forming reactions.

A notable example of the strategic use of similar building blocks is in the synthesis of Motesanib, a multikinase inhibitor. The synthesis involves the coupling of a nicotinic acid derivative with another heterocyclic amine. semanticscholar.org Similarly, this compound could be envisioned as a key intermediate where the ester is first hydrolyzed to the carboxylic acid, which is then coupled with a complex amine. Alternatively, the methylamino group could be further elaborated before subsequent transformations on the pyridine ring. The ability to perform multi-step syntheses allows for the construction of intricate molecular architectures with specific biological targets. askthenerd.comvapourtec.com

Retrosynthetic Analysis for Incorporating this compound Moieties

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. uwa.edu.aubibliotekanauki.pl For the target molecule, this compound, the analysis reveals several potential synthetic pathways.

The primary disconnection points in this compound are the C-N bond of the methylamino group and the ester linkage. This leads to two main retrosynthetic approaches.

Approach 1: Disconnection of the C-N bond

This approach involves the formation of the C-N bond as a key step. The target molecule can be disconnected to reveal methyl 2-haloisonicotinate (where the halo group is typically chlorine or bromine) and methylamine. The forward synthesis would then involve a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction.

A particularly effective method for this transformation is the Buchwald-Hartwig amination. rug.nlwikipedia.org This palladium-catalyzed cross-coupling reaction is well-suited for forming C-N bonds between aryl halides and amines. researchgate.netsci-hub.se The reaction of methyl 2-chloroisonicotinate with methylamine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand would be a high-yielding route to the desired product.

Approach 2: Disconnection of the Ester Group

Alternatively, the ester group can be disconnected first, leading to 2-(methylamino)isonicotinic acid. This intermediate could then be esterified in a subsequent step. The 2-(methylamino)isonicotinic acid itself can be synthesized from 2-haloisonicotinic acid and methylamine.

This two-step approach involves first the synthesis of the amino acid and then the esterification. While potentially longer, it may offer advantages in terms of purification and handling of intermediates.

Retrosynthetic Disconnection Synthons Possible Starting Materials Key Reaction
C(aryl)-N bondMethyl 2-isonicotinate cation, methylamide anionMethyl 2-chloroisonicotinate, MethylamineNucleophilic Aromatic Substitution / Buchwald-Hartwig Amination
C(O)-O bond2-(methylamino)isonicotinoyl cation, methoxide (B1231860) anion2-(methylamino)isonicotinic acid, MethanolFischer Esterification

Synthesis of Medium-Sized Ring Systems Incorporating Isonicotinic Acid Derivatives

Medium-sized rings, typically defined as having 8 to 11 atoms, are of significant interest in medicinal chemistry due to their unique conformational properties which can lead to enhanced biological activity. tandfonline.com The incorporation of the isonicotinic acid scaffold into such rings can be achieved through various cyclization strategies.

One of the most powerful methods for the synthesis of medium-sized rings is ring-closing metathesis (RCM) . organic-chemistry.orgwikipedia.org This reaction, often catalyzed by ruthenium-based catalysts such as Grubbs' catalyst, involves the intramolecular reaction of two terminal alkenes to form a cyclic alkene and a volatile byproduct, ethylene. organic-chemistry.orgwikipedia.org

To apply this to an isonicotinic acid derivative, a diene-containing substrate would need to be synthesized. For instance, the nitrogen of the amino group and another position on a substituent could be functionalized with alkenyl chains. Subsequent RCM would then close the ring. The success of RCM is often dependent on the substrate and the catalyst used, with second-generation Grubbs' catalysts showing broad functional group tolerance. organic-chemistry.org

Another strategy for forming medium-sized rings is through intramolecular condensation reactions , such as the Dieckmann condensation or the Thorpe-Ziegler reaction. These reactions are suitable for the formation of carbocyclic rings. For the synthesis of macrocyclic lactams or lactones incorporating the isonicotinic acid moiety, macrolactonization or macrolactamization reactions can be employed.

The table below summarizes potential strategies for the synthesis of medium-sized rings incorporating an isonicotinic acid derivative.

Cyclization Strategy Key Features Catalyst/Reagent Examples Resulting Ring System
Ring-Closing Metathesis (RCM)Formation of a carbon-carbon double bond within the ring. wikipedia.orgGrubbs' Catalyst (1st or 2nd generation), Hoveyda-Grubbs CatalystUnsaturated carbocycle or heterocycle
MacrolactonizationIntramolecular esterification to form a large cyclic ester.Yamaguchi reagent, Shiina macrolactonization conditionsMacrocyclic lactone
MacrolactamizationIntramolecular amidation to form a large cyclic amide.Peptide coupling reagents (e.g., HATU, HOBt)Macrocyclic lactam (Aza-crown ether analogue)

The synthesis of these complex structures requires careful planning and execution, with the choice of strategy depending on the desired ring size and functionality.

Spectroscopic and Analytical Data for this compound Not Publicly Available

Following a comprehensive search of publicly accessible scientific databases and literature, the specific experimental data required to detail the spectroscopic and analytical characteristics of the chemical compound This compound (CAS No. 14223-52-4) could not be located. As a result, the generation of a scientifically accurate article adhering to the requested detailed outline is not possible at this time.

The requested article structure included in-depth sections on Nuclear Magnetic Resonance (NMR) Spectroscopy, Vibrational Spectroscopy (IR and Raman), and Mass Spectrometry (MS). Fulfilling these requirements necessitates access to specific, experimentally determined data such as chemical shifts for ¹H and ¹³C NMR, absorption frequencies for IR, scattering peaks for Raman spectroscopy, and molecular ion peak and fragmentation patterns for Mass Spectrometry.

Searches for this compound, including those using its CAS number and various synonyms, did not yield any publications or database entries containing this specific characterization data. While information is available for structurally related compounds, such as Methyl 2-aminopyridine-4-carboxylate or Methyl isonicotinate, using such data would be scientifically inaccurate and would not pertain to the subject compound, "this compound."

Therefore, to maintain the integrity and accuracy of the information provided, the article cannot be written as requested until such time as the spectroscopic characterization of this compound is published and becomes available in the public domain.

Spectroscopic Characterization and Advanced Analytical Techniques

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For pyridine (B92270) derivatives like Methyl 2-(methylamino)isonicotinate, GC-MS facilitates separation from complex mixtures and provides structural information based on mass-to-charge ratio. eurl-pesticides.eunih.gov The application often involves electron ionization (EI), which generates characteristic fragmentation patterns that serve as a molecular fingerprint. nih.gov

In many cases, chemical derivatization is employed to increase the volatility and thermal stability of analytes, making them more amenable to GC-MS analysis. nih.govjfda-online.com For instance, silylation or acylation of reactive functional groups can prevent undesirable interactions within the GC system. jfda-online.com The analysis of related tobacco alkaloids and other nitrogen-containing heterocycles often utilizes GC-MS in Multiple Reaction Monitoring (MRM) mode for enhanced sensitivity and selectivity, allowing for precise quantification. nih.gov This approach is critical for trace-level detection in various matrices. researchgate.net

Table 1: Representative GC-MS Parameters for Analysis of Related Pyridine Derivatives

Parameter Setting Source
Injector Temperature 250 °C nih.gov
Ionization Mode Electron Ionization (EI) nih.gov
Electron Energy 70 eV eurl-pesticides.eunih.gov
Ion Source Temperature 180-230 °C eurl-pesticides.eunih.gov
Transfer Line Temperature 250-285 °C eurl-pesticides.eunih.gov
Carrier Gas Helium nih.gov
Column Type DB5-MS (5% phenylmethylsilicone) eurl-pesticides.eunih.gov

| Detection Mode | Multiple Reaction Monitoring (MRM) / Selected Ion Monitoring (SIM) | nih.govresearchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for the analysis of compounds that are non-volatile or thermally labile, which can be a limitation for GC-MS. nih.gov This technique is particularly suitable for a wide range of isonicotinate (B8489971) derivatives. Various LC methods, such as reversed-phase (RP) or hydrophilic interaction liquid chromatography (HILIC), can be employed depending on the polarity of the analyte. nih.govmdpi.com HILIC is especially useful for highly polar compounds that show poor retention on traditional RP columns. nih.gov

Tandem mass spectrometry (LC-MS/MS) enhances selectivity and is commonly used for quantifying analytes in complex matrices. nih.govthermofisher.com Different ionization sources, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), are selected based on the analyte's properties; for some nitrogen-containing compounds, APCI can offer superior sensitivity. thermofisher.com The development of LC-MS methods often focuses on achieving complete separation from isomers and minimizing matrix effects to ensure accurate quantification. mdpi.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental formula. acs.org This capability is crucial for confirming the identity of newly synthesized derivatives of this compound and for distinguishing between compounds with the same nominal mass. shd-pub.org.rsicr.ac.uk By comparing the experimentally measured mass to the calculated theoretical mass with a high degree of precision (typically to four or five decimal places), HRMS offers unambiguous confirmation of a molecule's elemental composition. mcgill.cagoogle.com This technique is often performed using Time-of-Flight (TOF) or Orbitrap mass analyzers. acs.org

Table 2: Examples of HRMS Data for Isonicotinate Derivatives

Compound Description Molecular Formula of Ion Calculated m/z Found m/z Ion Type Source
Isonicotinate-polyethylene glycol ester derivative [C₁₀H₁₄NO₄]⁺ 212.09173 212.09176 [M+H]⁺ shd-pub.org.rs
Isonicotinate-polyethylene glycol ester derivative [C₁₃H₂₀NO₅]⁺ 270.13360 270.13351 [M+H]⁺ shd-pub.org.rs
Methyl 2-((bis(diethoxyphosphoryl)methyl) amino)isonicotinate derivative (C₁₆H₁₈N₃O₇P₂) 426.0620 426.06265 [MH]⁺ mcgill.ca

Electronic Spectroscopy for Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) Spectroscopic Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule. The pyridine ring and associated functional groups in this compound act as a chromophore, absorbing light in the UV region. nih.gov The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of the molecule's electronic structure. shd-pub.org.rs

Studies on related isonicotinate derivatives and other heterocyclic systems show that the position and intensity of absorption bands are sensitive to the nature and position of substituents on the pyridine ring, as well as the solvent used for the analysis. shd-pub.org.rsgrafiati.com Coordination of the isonicotinate nitrogen to a metal center, as seen in various complexes, significantly alters the electronic structure and, consequently, the UV-Vis spectrum. shd-pub.org.rs This technique is also used to determine properties like the optical band gap in solid materials. nih.gov

Table 3: Example UV-Vis Spectroscopic Data for an Isonicotinate Derivative Complex

Sample Conditions λmax (nm) Molar Absorptivity (ε, M⁻¹ cm⁻¹) Source

X-ray Diffraction for Solid-State Structural Determination

Single-Crystal X-ray Diffraction Analysis of this compound Derivatives

Single-crystal X-ray diffraction is the definitive analytical method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. fzu.cz This technique provides detailed information on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule. For derivatives of this compound, this analysis can confirm the molecular structure, identify stereochemistry, and characterize intermolecular interactions such as hydrogen bonding and π–π stacking, which govern the crystal packing. researchgate.netfinechem-mirea.ru

Analysis of related structures, such as metal complexes of methyl isonicotinate, has provided detailed crystallographic data, including the crystal system, space group, and unit cell dimensions. nih.gov For example, in a copper(II) complex, the methyl isonicotinate ligand was shown to coordinate to the metal center through its pyridine nitrogen atom. nih.gov Such studies are fundamental to understanding the supramolecular chemistry and solid-state properties of these compounds. researchgate.netmdpi.com

Table 4: Representative Crystallographic Data for a Methyl Isonicotinate Derivative

Parameter [CuCl₂(C₇H₇NO₂)₂] Source
Chemical Formula C₁₄H₁₄Cl₂CuN₂O₄ nih.gov
Coordination Geometry Square-planar nih.gov
Bonding Cu(II) ion bonded to two methyl-isonicotinate ligands via N atoms and two chloride ligands nih.gov

| Intermolecular Interactions | Weak C-H···Cl and C-H···O contacts | nih.gov |

Hyphenated and Advanced Spectroscopic Methodologies in Chemical Analysis

The comprehensive analysis and characterization of chemical compounds like this compound rely heavily on the coupling of separation techniques with advanced spectroscopic detection, known as hyphenated techniques. nih.gov These methods offer enhanced sensitivity, selectivity, and the ability to analyze complex mixtures, providing both qualitative and quantitative data. For nicotinic acid derivatives and related structures, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and commonly employed hyphenated techniques. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. nih.gov For compounds containing polar functional groups, such as the amino group in this compound, derivatization is often required to increase volatility and improve chromatographic peak shape. Techniques like silylation or acylation are common for amino acids and related molecules before GC-MS analysis. nih.gov

In a typical GC-MS analysis, the derivatized compound is separated on a capillary column and subsequently ionized, most commonly by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for structural elucidation and confirmation. nih.gov For quantitative analysis, GC-MS can be operated in selected ion monitoring (SIM) mode, which offers higher sensitivity by monitoring only specific fragment ions characteristic of the target analyte. researchgate.net

Research Findings: While specific GC-MS studies on this compound are not extensively detailed in the public literature, the analysis of structurally similar compounds provides a clear framework. For instance, the analysis of methyl nicotinate (B505614), a related compound, has been successfully performed using GC-MS with SIM mode for quantification in complex matrices like rice. researchgate.net The characteristic ion at m/z 106 was used for its detection. researchgate.net For N-methylated amino acids, derivatization with reagents like ethyl chloroformate yields derivatives with abundant and structurally indicative fragment ions, allowing for clear identification. nih.gov A hypothetical GC-MS analysis of a derivatized this compound would likely involve monitoring for the molecular ion and key fragments resulting from the loss of the ester group and cleavage of the pyridine ring.

Illustrative GC-MS Data for a Derivatized Analog

ParameterValue/Description
Column DB-5MS (or similar non-polar column)
Injection Mode Splitless
Derivatization Reagent N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
Ionization Mode Electron Ionization (EI), 70 eV
Key Fragment Ions (m/z) Characteristic ions would be expected corresponding to the loss of the tert-butyldimethylsilyl group, the methoxycarbonyl group, and fragments of the pyridine ring.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a premier analytical tool for non-volatile, polar, and thermally labile compounds, making it exceptionally well-suited for the direct analysis of this compound without the need for derivatization. nih.gov The technique couples the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of mass spectrometry.

Tandem mass spectrometry (LC-MS/MS) is particularly valuable for achieving high sensitivity and specificity in complex sample matrices. This is accomplished using modes like multiple reaction monitoring (MRM), where a specific precursor ion (typically the protonated molecule, [M+H]⁺) is selected, fragmented, and one or more specific product ions are monitored. eurl-pesticides.euresearchgate.net This process significantly reduces background noise and enhances detection limits. For nicotinic acid derivatives, reversed-phase chromatography using a C18 column with an acidified mobile phase (e.g., containing 0.1% formic acid) is a common approach to achieve good retention and peak shape. ijper.org

Research Findings: For the analysis of related nicotinic acid derivatives, LC-MS/MS is the recommended method for achieving high sensitivity. The methodology typically involves electrospray ionization (ESI) in positive mode, which readily protonates the nitrogen atoms in the pyridine ring and the amino group. The selection of precursor-to-product ion transitions in MRM mode allows for unambiguous identification and quantification. For example, in the analysis of polar pesticides, quantification is often performed using isotopically labeled internal standards to correct for matrix effects. eurl-pesticides.eu A similar strategy could be applied for the rigorous quantification of this compound in various samples.

Illustrative LC-MS/MS Parameters

ParameterValue/Description
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile (B52724) + 0.1% Formic Acid
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)
Precursor Ion ([M+H]⁺) m/z corresponding to the molecular weight of the compound plus a proton.
Product Ions Characteristic fragments resulting from the collision-induced dissociation of the precursor ion.

Computational Chemistry and Theoretical Investigations of Methyl 2 Methylamino Isonicotinate

Density Functional Theory (DFT) Studies of Molecular Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of many-body systems. It is particularly effective for studying medium-sized organic molecules such as pyridine (B92270) derivatives. niscair.res.inresearchgate.netchemmethod.com DFT methods, especially those using hybrid functionals like B3LYP, offer a balance of computational cost and accuracy for predicting molecular geometries and electronic properties. niscair.res.inchemmethod.com

Geometry Optimization and Conformational Analysis

The first step in any computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For Methyl 2-(methylamino)isonicotinate, this process involves finding the set of atomic coordinates that corresponds to the lowest energy state on the potential energy surface. This is crucial because the molecular conformation dictates its physical and chemical properties.

Conformational analysis is particularly important for this molecule due to the rotatable bonds associated with the methylamino (–NHCH₃) and methyl ester (–COOCH₃) groups. Different spatial arrangements, or conformers, can exist, each with a distinct energy. Computational methods can identify the various low-energy conformers and calculate their relative stabilities, typically by performing a potential energy scan around the flexible dihedral angles. The most stable conformer is the one that is used for subsequent property calculations.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Once the optimized geometry is obtained, DFT can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structure. nih.govripublication.com

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (δ) for ¹H and ¹³C nuclei. nih.govnih.gov Comparing the predicted chemical shifts with experimental NMR spectra helps in the definitive assignment of resonances and confirms the molecular structure in solution. nih.govuctm.edubohrium.com For pyridine derivatives, DFT has proven to be a valuable tool for accurately predicting ¹H-NMR shifts. rsc.org

IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies corresponding to the fundamental modes of molecular motion. These computed frequencies, after an appropriate scaling factor is applied to account for anharmonicity and method limitations, can be correlated with experimental Fourier-transform infrared (FT-IR) spectra. researchgate.netarxiv.org This allows for the assignment of specific absorption bands to the stretching and bending of bonds, such as the C=O of the ester, the N-H of the amino group, and the vibrations of the pyridine ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to simulate electronic absorption spectra by calculating the energies of vertical electronic transitions from the ground state to various excited states. researchgate.netd-nb.info This analysis predicts the maximum absorption wavelengths (λmax), which correspond to the peaks in a UV-Vis spectrum. For this compound, these transitions would likely be of a π → π* nature, involving the aromatic pyridine ring and its substituents. researchgate.net

Table 1: Illustrative Predicted Spectroscopic Data for this compound This table presents hypothetical data typical for a molecule of this type, as specific published results were not available.

ParameterPredicted ValueMethod
¹H NMR (δ, ppm) - Aromatic H7.0 - 8.5GIAO-B3LYP/6-311++G(d,p)
¹³C NMR (δ, ppm) - Carbonyl C~165GIAO-B3LYP/6-311++G(d,p)
IR Frequency (cm⁻¹) - C=O Stretch~1725B3LYP/6-311++G(d,p)
IR Frequency (cm⁻¹) - N-H Stretch~3400B3LYP/6-311++G(d,p)
UV-Vis λmax (nm)~280TD-DFT/B3LYP/6-311++G(d,p)

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the molecule's surface and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netresearchgate.net The MEP map illustrates regions of negative electrostatic potential (typically colored red or yellow), which are electron-rich and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-poor and susceptible to nucleophilic attack. mdpi.comdergipark.org.tr

For this compound, the MEP map would be expected to show:

Negative Regions: Concentrated around the electronegative oxygen atoms of the ester carbonyl group and the nitrogen atom of the pyridine ring. These sites are the most likely points for hydrogen bonding and electrophilic interactions.

Positive Regions: Located around the hydrogen atoms, particularly the one attached to the methylamino group (N-H), making it a potential hydrogen bond donor.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. mdpi.com

HOMO: Acts as an electron donor. Its energy is related to the ionization potential. For this compound, the HOMO is expected to be localized primarily on the electron-donating methylamino group and the π-system of the pyridine ring. mdpi.com

LUMO: Acts as an electron acceptor, and its energy is related to the electron affinity. The LUMO is likely to be distributed over the electron-withdrawing methyl isonicotinate (B8489971) part of the molecule, particularly the pyridine ring and the carbonyl group. researchgate.net

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that signifies the molecule's chemical stability and reactivity. ias.ac.inresearchgate.netnih.gov A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

Table 2: Illustrative FMO Properties for this compound This table presents hypothetical data based on calculations for similar pyridine derivatives.

ParameterIllustrative Value (eV)Significance
HOMO Energy-6.5Electron-donating ability
LUMO Energy-1.5Electron-accepting ability
HOMO-LUMO Gap (ΔE)5.0Chemical reactivity and stability

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals.

Application of Advanced DFT Functionals (e.g., B3LYP, wB97XD, G4)

The choice of the DFT functional can significantly impact the accuracy of the results. Different functionals are designed to better handle specific types of chemical systems or interactions.

B3LYP: Becke's three-parameter Lee-Yang-Parr functional is one of the most widely used hybrid functionals. researchgate.netmostwiedzy.pl It provides a robust and cost-effective method for geometry optimizations and electronic structure calculations for a wide range of organic molecules, including pyridine derivatives. niscair.res.inresearchgate.net

wB97XD: This is a long-range corrected functional that includes an empirical dispersion correction (the "D" in the name). It is particularly well-suited for systems where non-covalent interactions, such as π–π stacking or van der Waals forces, are important. researchgate.netresearchgate.netnih.govroyalsocietypublishing.org For a molecule like this compound, wB97XD would provide a more accurate description of potential intermolecular interactions in condensed phases. researchgate.netacs.org

G4 (Gaussian-4): G4 and related methods (G4MP2, G4(MP2)-6X) are not single functionals but rather high-level, multi-step composite methods designed to achieve very high accuracy in calculating thermochemical properties like enthalpies of formation. wikipedia.orgacs.orgacs.org These methods combine calculations at different levels of theory and with different basis sets to extrapolate to a result that is close to the exact solution. wikipedia.orgnih.gov While computationally expensive, G4 theory is a gold standard for obtaining benchmark energy data. tandfonline.com

Quantum Chemical Modeling of Electronic Properties and Stability

Quantum chemical modeling, particularly using Density Functional Theory (DFT), is instrumental in understanding the intrinsic electronic properties that govern the stability and reactivity of this compound. mdpi.comnih.gov These calculations provide a detailed picture of the electron distribution and the energetic landscape of the molecule. The stability of a molecule can be inferred from parameters like the HOMO-LUMO energy gap; a larger gap generally implies higher kinetic stability and lower chemical reactivity. scirp.org

The Electron Localization Function (ELF) and Reduced Density Gradient (RDG) are topological analysis tools derived from the electron density that offer profound insights into chemical bonding and non-covalent interactions.

The Electron Localization Function (ELF) provides a quantitative measure of electron localization. jussieu.fr Its analysis reveals the spatial regions corresponding to core electrons, covalent bonds, and lone pairs. jussieu.fraps.org For this compound, an ELF analysis would clearly delineate the C-C, C-H, C-N, and C=O bonds. It would also visualize the lone pairs on the nitrogen and oxygen atoms and the delocalized π-system of the pyridine ring. Regions with high ELF values (approaching 1.0) correspond to highly localized electrons, such as those in covalent bonds and lone pairs. jussieu.fr

The Reduced Density Gradient (RDG) is a powerful tool for identifying and visualizing weak non-covalent interactions (NCIs), such as van der Waals forces, hydrogen bonds, and steric repulsion. tandfonline.comresearchgate.net The analysis is typically presented as a scatter plot of the RDG versus the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂). This plot reveals different types of interactions:

Strong attractive interactions (e.g., hydrogen bonds) appear as spikes at negative values.

Weak interactions (van der Waals forces) are found near zero.

Strong repulsive interactions (steric clashes) appear at positive values. researchgate.net

For this compound, RDG analysis would be crucial for characterizing the intramolecular hydrogen bond between the amino group's hydrogen and the ester's carbonyl oxygen or the pyridine nitrogen, which contributes significantly to the molecule's conformational stability.

Atomic charge distribution analysis quantifies the partial charge on each atom within a molecule, which is fundamental for understanding its reactivity, electrostatic potential, and intermolecular interactions. acs.org Natural Population Analysis (NPA) is a widely used method that derives charges from the electron density based on the occupancies of natural atomic orbitals.

These calculated charges help identify the electrophilic and nucleophilic sites within this compound. For instance, the carbonyl carbon of the ester group is expected to carry a significant positive charge, making it a prime target for nucleophilic attack. Conversely, the nitrogen atoms and the carbonyl oxygen, with their negative charges and lone pairs, are the primary nucleophilic centers.

Below is an illustrative table of theoretical NPA charges for selected atoms in this compound, calculated at a typical DFT level.

AtomPredicted Natural Charge (e)
Pyridine N-0.55
Amino N-0.70
Carbonyl C+0.80
Carbonyl O-0.60
Ester O-0.50

Theoretical Mechanistic Studies of Reactions Involving this compound

Theoretical studies are essential for mapping the detailed mechanisms of chemical reactions. By modeling the potential energy surface (PES), computational chemists can elucidate the step-by-step transformations that convert reactants into products, including the identification of short-lived intermediates and high-energy transition states. acs.org

A chemical reaction typically proceeds through one or more elementary steps, each characterized by a single transition state (TS). mdpi.com A transition state is a specific configuration along the reaction coordinate that represents the highest energy barrier for that step. wikipedia.org Transition state theory (TST) provides the framework for understanding reaction rates based on the properties of these structures. wikipedia.org

For reactions involving this compound, such as the hydrolysis of the ester group or acylation of the amino group, computational methods can locate the precise geometry of the transition state for each elementary step. nih.gov For example, in the base-catalyzed hydrolysis of the ester, calculations would model the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. The transition state for this step would be the energy maximum on the path to forming this intermediate.

Consider the hypothetical two-step hydrolysis of this compound. A theoretical study would yield an energy profile similar to the one illustrated by the data below.

SpeciesDescriptionRelative Gibbs Free Energy (kcal/mol)
ReactantsThis compound + OH⁻0.0
TS1Transition state for nucleophilic attack+15.2
IntermediateTetrahedral intermediate+8.5
TS2Transition state for departure of methoxide (B1231860)+12.0
Products2-(Methylamino)isonicotinate + Methanol (B129727)-10.5

This profile shows that the first step, the formation of the tetrahedral intermediate, is the rate-determining step due to its higher activation energy. researchgate.net

The solvent in which a reaction occurs can have a profound impact on its rate and mechanism. numberanalytics.com Computational models can account for these influences using implicit or explicit solvent models. Solvent effects are particularly important for reactions involving charged or highly polar species. numberanalytics.comlibretexts.org

Polar protic solvents (e.g., water, ethanol) are effective at stabilizing charged species like carbocation intermediates and anionic nucleophiles through hydrogen bonding. This stabilization can significantly lower the energy of transition states and accelerate reactions that proceed through ionic mechanisms, such as S_N1-type reactions. libretexts.org Conversely, polar aprotic solvents (e.g., DMSO, acetonitrile) can enhance the reactivity of nucleophiles, favoring S_N2-type mechanisms. libretexts.org For reactions of this compound, changing the solvent could alter the energy profile. For instance, a polar protic solvent would strongly solvate ionic intermediates and transition states in a hydrolysis reaction, potentially lowering the activation barriers compared to the reaction in a non-polar solvent. nih.gov The choice of solvent can even change which reaction pathway is preferred, leading to different products.

Applications of Methyl 2 Methylamino Isonicotinate in Materials Science and Catalysis

Materials Science Applications of Isonicotinate (B8489971) Derivatives

Isonicotinate derivatives have been explored in a variety of materials science applications, leveraging their ability to form stable and functional structures.

While extensive research has been conducted on various photosensitizers for dye-sensitized solar cells (DSSCs), isonicotinate derivatives have been investigated as effective additives in the electrolyte. rsc.orgrsc.org In DSSCs, the photosensitizer absorbs light and injects electrons into a semiconductor, typically titanium dioxide (TiO2). nih.govnih.gov The electrolyte then replenishes the oxidized dye. The efficiency of DSSCs can be influenced by the composition of the electrolyte. nih.gov

AdditiveConcentration (M)Jsc (mA cm-2)Voc (V)Fill Factorη (%)
None-10.330.640.654.30
PIN0.511.530.690.665.25
IPIN0.511.410.680.665.12
Data adapted from studies on carbazole (B46965) dye-sensitized solar cells with bromide/tribromide electrolyte. rsc.orgrsc.org

Isonicotinate derivatives are effective ligands for the construction of luminescent metal-organic frameworks (MOFs). sethanandramjaipuriacollege.inias.ac.in The luminescence in these materials can originate from the organic linker, the metal center, or charge transfer between them. sethanandramjaipuriacollege.inuantwerpen.be The rigid structure of MOFs can enhance the emission intensity of the ligands by restricting intramolecular vibrations and rotations that typically lead to non-radiative decay.

For instance, a mixed-metal complex, [Zn3(Cu)2(isonicotinate)8], exhibits strong blue luminescence originating from the isonicotinate linker, which is only weakly fluorescent in solution. sethanandramjaipuriacollege.in The degree of isolation between the linkers within the framework determines whether the emission is based on individual linkers or interactions between them. sethanandramjaipuriacollege.in

In another example, a 3D MOF constructed from 3-aminoisonicotinic acid and Zn2+ ions displays dual fluorescent emission. researchgate.net This property has been explored for applications in ratiometric luminescent thermometry. researchgate.net The framework, with a quartz-like topology, has solvent-accessible voids. researchgate.net The dual emission arises from the organic molecule, a finding corroborated by time-dependent density functional theory (TD-DFT) calculations. researchgate.net

Isonicotinate derivatives have been identified as promising candidates for anolyte materials in non-aqueous redox flow batteries (RFBs). acs.orggoogle.com RFBs are a promising technology for large-scale energy storage, where energy is stored in liquid electrolytes. researchgate.net The anolyte is the negative electrolyte in an RFB. Viologen derivatives, which can be synthesized from isonicotinate precursors, are particularly attractive as anolytes due to their stable redox behavior. researchgate.netnih.govchemrxiv.orgkaust.edu.sa

Cyclic voltammetry studies have been used to evaluate the electrochemical properties of various pyridine (B92270) carboxylate derivatives, including methyl isonicotinate. acs.orggoogle.com Methyl isonicotinate exhibits a redox couple with improved chemical reversibility compared to its isomers, methyl picolinate (B1231196) and methyl nicotinate (B505614). acs.org The electrochemical behavior can be further tuned by modifying the ester substituent. acs.org For instance, the isonicotinate salt prepared from the reaction of methyl isonicotinate with trimethyloxonium (B1219515) tetrafluoroborate (B81430) shows two reductive waves in both acetonitrile (B52724) (MeCN) and propylene (B89431) carbonate (PC). acs.org

CompoundSolvent/ElectrolyteE1/2 (V vs. Ag/Ag+)ipa/ipc (100 mV/s)
Methyl picolinateMeCN/TBABF4-2.120.5
Methyl nicotinateMeCN/TBABF4-2.240
Methyl isonicotinateMeCN/TBABF4-2.040.9
Isonicotinate salt 9aMeCN/LiBF4-0.87, -1.541.0, 1.0
Data from electrochemical studies of pyridine carboxylate derivatives. acs.org

The isonicotinate moiety has been incorporated into polymers to create multifunctional materials. researchgate.netrsc.orgacs.org For example, isonicotinate-functionalized polyesters (PIE) can be cross-linked with metal ions, such as copper(II), to form a coordination polymer network (Cu-PIE). rsc.org This network exhibits both shape memory and self-healing properties. The coordination between the isonicotinate side groups and the copper ions forms a stable supramolecular structure that is crucial for these functions. rsc.org

The direct reaction of copper(I) iodide with methyl isonicotinate results in the formation of a coordination polymer, [CuI(MeIN)]n. researchgate.netacs.org This polymer features a CuI double-chain structure with the methyl isonicotinate coordinated as a terminal ligand. researchgate.netacs.org The supramolecular architecture of these polymers can vary, affecting the distances and angles of the Cu-Cu interactions. researchgate.netacs.org

In a different approach, polymers containing heteroaromatic thioether moieties derived from nicotinates have been synthesized. researchgate.net These polymers can be cleaved through oxidation of the thioether to a sulfone, followed by a base-catalyzed nucleophilic substitution with a thiol. researchgate.net This "click-declick" strategy allows for the synthesis of cleavable block copolymers and star-like polymers. researchgate.net

Isonicotinate and its derivatives can be used to functionalize the surface of nanoparticles, creating nanostructured materials with tailored properties. nih.govnih.gov The carboxylate and pyridine nitrogen groups of the isonicotinate can act as anchoring points to the nanoparticle surface. This surface modification can improve the stability and dispersibility of the nanoparticles and introduce new functionalities.

For example, mesoporous silica (B1680970) nanoparticles (MSNs) have been functionalized with nicotinate derivatives. nih.gov These functionalized MSNs can then be decorated with silver chloride nanoparticles to create hybrid nanosystems with antibacterial properties. nih.gov Similarly, magnetic nanoparticles have been functionalized with amino groups and then conjugated with other molecules, a strategy that could be adapted for isonicotinate derivatives. researchgate.net The functionalization of nanoparticles is a versatile approach for applications in areas such as drug delivery and catalysis. nih.govgoogle.com

Catalytic Applications in Chemical Transformations

Isonicotinate derivatives can act as ligands in transition metal complexes, influencing their catalytic activity. rsc.orgnih.govnih.gov The electronic and steric properties of the isonicotinate ligand can be tuned to optimize the performance of the metal catalyst for specific chemical transformations. nih.gov

A notable example is the use of a commercially available diboron(4) compound as a catalyst in a metal-free [3+2] cycloaddition reaction. The key to this catalytic cycle is the use of a pyridine co-catalyst, which could include isonicotinate derivatives, to generate and mediate the transfer of boronyl radicals. This system has been shown to be effective for the cycloaddition of cyclopropanes and alkenes, providing access to a wide range of cyclopentane (B165970) compounds.

In another study, isonicotinate-Zn(II) and -Cd(II) moieties have been used to bridge dicobaloxime complexes. bohrium.com These bridged complexes have been synthesized by reacting a monomeric chlorocobaloxime with the corresponding metal nitrate (B79036) and isonicotinic acid. bohrium.com Such multinuclear complexes can exhibit unique catalytic properties arising from the interaction between the different metal centers. The formation of a 2D layered structure of a Cu(II) isonicotinate has also been reported, which could have potential applications in catalysis. nih.gov Furthermore, a nano-supramolecular coordination polymer based on cadmium, ethyl nicotinate, and thiocyanate (B1210189) ligands has been shown to be an efficient catalyst for the removal of harmful elements from wastewater. rsc.org

Homogeneous Redox Catalysis with Methyl 2-(methylamino)isonicotinate Complexes

No studies describing the formation or use of this compound complexes in homogeneous redox catalysis have been identified in the reviewed literature. Research in homogeneous redox catalysis often involves metal complexes that can reversibly change oxidation states to facilitate electron transfer, but specific examples involving this ligand are not documented. google.comgoogle.com

Role as Ligands in Transition Metal Catalysis

While pyridine and its derivatives are common ligands in transition metal catalysis due to the coordinating ability of the nitrogen atom, there is no specific information available on the use of this compound as a ligand. The electronic and steric properties imparted by the methylamino and methyl ester groups could theoretically influence the stability and reactivity of a metal center, but no such complexes or their catalytic activities have been reported.

Catalytic Oxidation Processes

No literature was found that investigates the role of this compound or its complexes in catalytic oxidation processes. Catalytic oxidation is a broad field with applications in synthesis and environmental remediation, often utilizing robust metal-ligand systems, but the involvement of this specific compound has not been described.

Application as Corrosion Inhibitors

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.